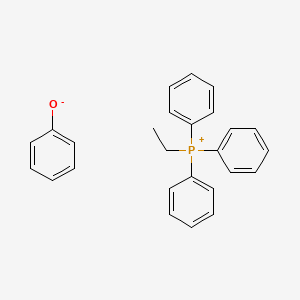![molecular formula C11H15NO2 B13138210 (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.
Coupling Reactions: The benzodioxole moiety is then coupled with a butan-1-amine derivative under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic processes and continuous flow chemistry might be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzodioxole ring can lead to dihydrobenzodioxole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for complex organic synthesis.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A shorter chain analogue.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: A similar compound with a different chain length.
Uniqueness
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral center and the presence of the benzodioxole moiety, which may confer distinct biological and chemical properties compared to its analogues.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(1S)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m0/s1 |
Clé InChI |
LEAKOHHBRJLAMI-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@@H](C1=C2C(=CC=C1)OCO2)N |
SMILES canonique |
CCCC(C1=C2C(=CC=C1)OCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


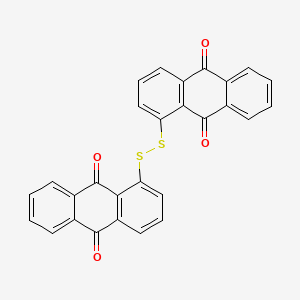
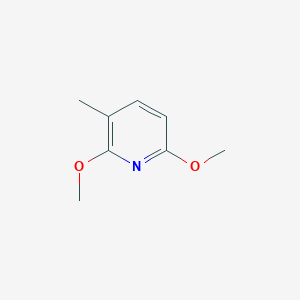
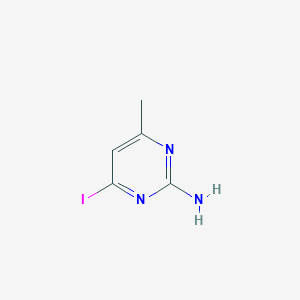
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
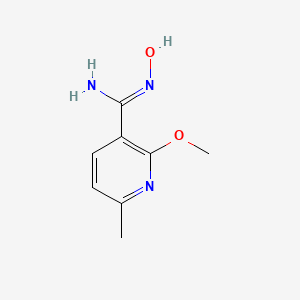
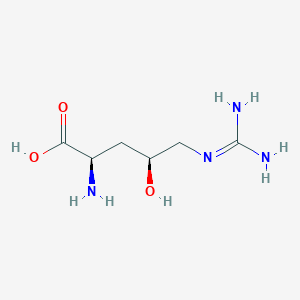
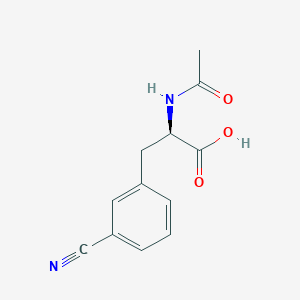
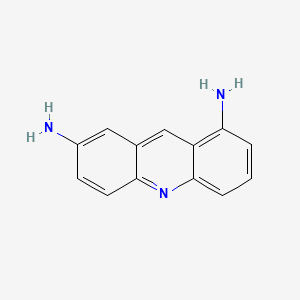
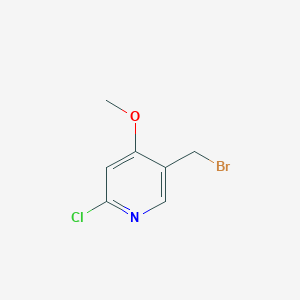
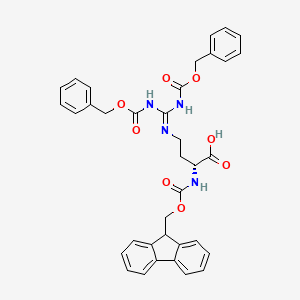
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
